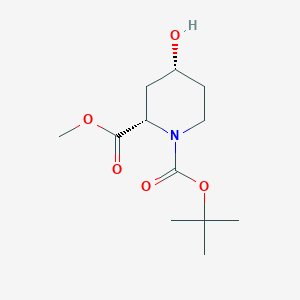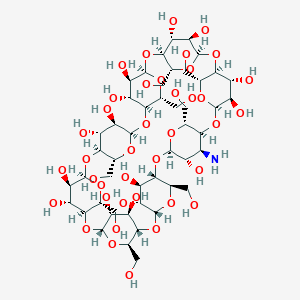
3A-氨基-3A-脱氧-(2AS,3AS)-γ-环糊精
描述
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is a modified cyclodextrin compound where one of the glucose units in the cyclodextrin ring is replaced by an altro-pyranose unit with an amino group at the 3A position. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various guest molecules due to their hydrophobic cavity and hydrophilic exterior .
科学研究应用
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with guest molecules.
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding the role of carbohydrates in biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs and improve their solubility and stability.
作用机制
Target of Action
The primary targets of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are guest molecules that can be encapsulated within its hydrophobic cavity . Cyclodextrins, including this compound, are naturally occurring cyclic carbohydrates that have a major role in the development of supramolecular chemistry .
Mode of Action
The compound interacts with its targets through a host-guest complex mechanism . The main driving force is hydrophobic interaction, but other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles . The rims of the cyclodextrin molecule have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .
Biochemical Pathways
It’s known that cyclodextrins form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in medicine, catalysis, food chemistry, separation, and sensor technology .
Pharmacokinetics
Cyclodextrins in general are known to enhance the bioavailability of drugs by improving their solubility and stability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific guest molecules it interacts with. For instance, in one study, a 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate was used to improve the selectivity of a modified electrode for the detection of polychlorinated biphenyls .
Action Environment
The action, efficacy, and stability of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin can be influenced by environmental factors such as pH and temperature . For example, the compound’s amino-group pKa values were found to be 7.73 and 8.84 for two different cyclodextrins , indicating that the compound’s interactions with guest molecules could be affected by the pH of the environment.
生化分析
Biochemical Properties
In biochemical reactions, 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin plays a significant role. It forms inclusion complexes with various guest molecules in aqueous solution and solid state . The main driving force is hydrophobic interaction, but hydrogen bonding between the guest and secondary hydroxyl groups also plays a significant role .
Cellular Effects
It is known that cyclodextrins can interact with cell membranes and influence cell function
Molecular Mechanism
The molecular mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin involves its interactions with other biomolecules. It is known to form inclusion complexes with various guest molecules, driven by hydrophobic interaction and supported by hydrogen bonding
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin involves the selective modification of gamma-cyclodextrin. The process typically starts with the protection of hydroxyl groups followed by the introduction of the amino group at the 3A position. The reaction conditions often involve the use of protecting groups, such as acetyl or benzyl groups, to prevent unwanted reactions at other positions. The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines .
Industrial Production Methods
Industrial production of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification techniques such as chromatography and crystallization to isolate the desired product .
化学反应分析
Types of Reactions
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted cyclodextrin derivatives with altered chemical and physical properties, which can be tailored for specific applications .
相似化合物的比较
Similar Compounds
- 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin
- 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
- 6A-Amino-6A-deoxy-cyclodextrin
Uniqueness
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is unique due to its specific structural modification, which imparts distinct chemical and physical properties. Compared to its alpha and beta counterparts, the gamma-cyclodextrin variant has a larger cavity size, allowing it to encapsulate larger guest molecules. This makes it particularly useful in applications requiring the inclusion of larger or more complex molecules .
属性
IUPAC Name |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNMOVNZUVXILW-OJHPOGNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H81NO39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468152 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189307-64-0 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
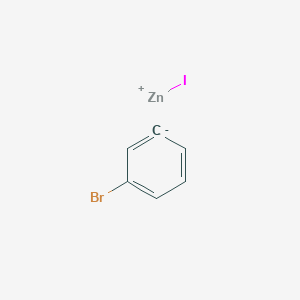
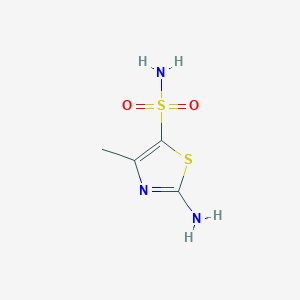

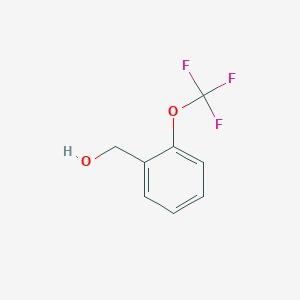
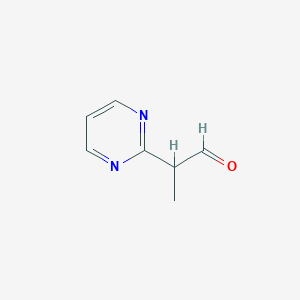
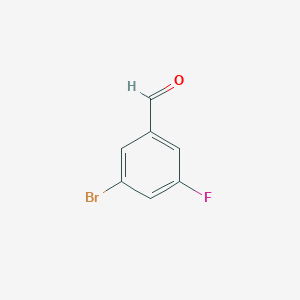
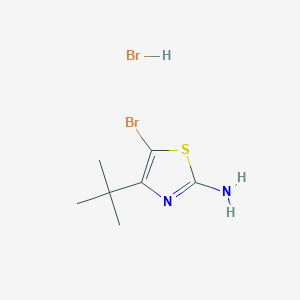
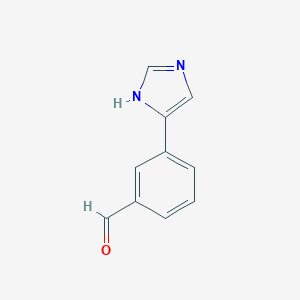
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
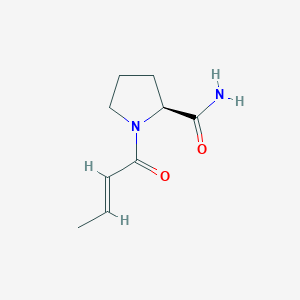
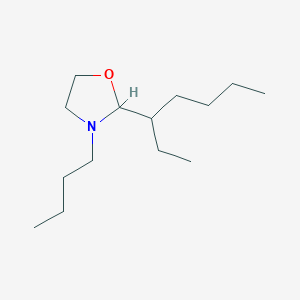
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
